2-methyl-5-nitro-1-(phenylsulfonyl)-1H-imidazole
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Overview
Description
2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL PHENYL SULFONE is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and a phenyl sulfone group attached to the imidazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL PHENYL SULFONE typically involves the nitration of 2-methylimidazole followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the fifth position of the imidazole ring. The sulfonation step involves the reaction of the nitrated imidazole with phenyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired sulfone derivative .
Industrial Production Methods: On an industrial scale, the production of 2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL PHENYL SULFONE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient large-scale synthesis .
Types of Reactions:
Oxidation: The nitro group in 2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL PHENYL SULFONE can undergo reduction reactions to form amino derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products:
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL PHENYL SULFONE involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects. The phenyl sulfone group enhances the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets .
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used for treating infections.
Ornidazole: Similar in structure and function to metronidazole and tinidazole.
Uniqueness: 2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL PHENYL SULFONE stands out due to its phenyl sulfone group, which imparts unique chemical properties and enhances its stability and bioavailability compared to other nitroimidazole derivatives .
Properties
Molecular Formula |
C10H9N3O4S |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-8-11-7-10(13(14)15)12(8)18(16,17)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
BQHRDZAARKZGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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